molecular formula C7H16NO5P B12873902 (2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid

(2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid

Cat. No.: B12873902
M. Wt: 225.18 g/mol
InChI Key: SQCCSCCORGBPNM-DBRKOABJSA-N
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Description

(2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with hydroxyl groups and a phosphonic acid moiety. Its molecular formula is C7H16NO5P, and it has a molecular weight of 225.179 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid typically involves multiple steps, starting from readily available precursors. One common approach is the use of a pyrrolidine derivative, which undergoes a series of reactions including hydroxylation and phosphorylation to introduce the necessary functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Chemistry

In chemistry, (2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting glycoside hydrolase-like phosphorylase, which is involved in various metabolic pathways .

Medicine

In medicine, this compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as tuberculosis .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it a valuable component in industrial applications .

Mechanism of Action

The mechanism of action of (2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid involves its interaction with specific molecular targets. It acts as an inhibitor of glycoside hydrolase-like phosphorylase by binding to the enzyme’s active site and preventing substrate access. This inhibition disrupts the enzyme’s function and affects the metabolic pathways it regulates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-methylpyrrolidin-2-yl)ethyl)phosphonic acid apart is its specific combination of a pyrrolidine ring with a phosphonic acid moiety, which provides unique reactivity and binding properties. This makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C7H16NO5P

Molecular Weight

225.18 g/mol

IUPAC Name

2-[(2R,3R,4R,5R)-3,4-dihydroxy-5-methylpyrrolidin-2-yl]ethylphosphonic acid

InChI

InChI=1S/C7H16NO5P/c1-4-6(9)7(10)5(8-4)2-3-14(11,12)13/h4-10H,2-3H2,1H3,(H2,11,12,13)/t4-,5-,6-,7-/m1/s1

InChI Key

SQCCSCCORGBPNM-DBRKOABJSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H](N1)CCP(=O)(O)O)O)O

Canonical SMILES

CC1C(C(C(N1)CCP(=O)(O)O)O)O

Origin of Product

United States

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